molecular formula C21H24N2O5 B5317077 1-(2-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide

1-(2-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide

Cat. No.: B5317077
M. Wt: 384.4 g/mol
InChI Key: AZIHRIIXNWGBCD-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrrolidine ring, which is a five-membered lactam, substituted with a 2-methylphenyl group and a 3,4,5-trimethoxyphenyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

1-(2-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-13-7-5-6-8-16(13)23-12-14(9-19(23)24)21(25)22-15-10-17(26-2)20(28-4)18(11-15)27-3/h5-8,10-11,14H,9,12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIHRIIXNWGBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diester.

    Introduction of the 2-Methylphenyl Group: The 2-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction, using 2-methylbenzoyl chloride and an appropriate catalyst.

    Attachment of the 3,4,5-Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group can be attached through a nucleophilic substitution reaction, using a suitable nucleophile and reaction conditions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(2-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound’s pharmacological properties have been explored for the development of new therapeutic agents.

    Industry: It can be used as a building block in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

1-(2-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(2-methylphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide: This compound lacks the 3,4,5-trimethoxyphenyl group, which may result in different chemical and biological properties.

    1-(2-methylphenyl)-5-oxo-N-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxamide: The presence of only two methoxy groups may affect the compound’s reactivity and biological activity.

    1-(2-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-2-carboxamide: The position of the carboxamide group on the pyrrolidine ring may influence the compound’s properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

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